1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone
Description
Properties
IUPAC Name |
1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrFN3OS/c1-2-31-16-26(22-5-3-4-6-24(22)31)34-17-27(33)32-25(19-9-13-21(29)14-10-19)15-23(30-32)18-7-11-20(28)12-8-18/h3-14,16,25H,2,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWLPFOAMHPTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by various research findings and case studies.
Chemical Structure
The compound has a complex structure characterized by the presence of a pyrazole ring, bromine and fluorine substituents on phenyl groups, and an indole moiety. The molecular formula is with a molecular weight of approximately 520.46 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 8.5 | |
| Compound B | MCF-7 (Breast) | 10.0 | |
| Compound C | HCT116 (Colon) | 12.5 |
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for its therapeutic efficacy.
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation.
These findings suggest that the compound may serve as a potential anti-inflammatory agent, comparable to established drugs like dexamethasone.
3. Antimicrobial Activity
The antimicrobial effects of pyrazole derivatives have been documented extensively. The compound demonstrated significant activity against various bacterial strains and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 40 | |
| Staphylococcus aureus | 20 | |
| Aspergillus niger | 30 |
The presence of halogenated phenyl groups enhances the compound's interaction with microbial membranes, leading to increased efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Anticancer Effects : A study involving a series of pyrazole derivatives showed that compounds with similar structural features exhibited potent anticancer activities against multiple cell lines, indicating a promising avenue for drug development in oncology .
- Toxicological Assessment : Research assessing the toxicological impacts of synthesized pyrazoline derivatives revealed that while some compounds induced oxidative stress in aquatic organisms at high concentrations, others maintained safety profiles suitable for further development .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic route often employs starting materials like 4-bromophenyl and 4-fluorophenyl derivatives, which are subjected to cyclization reactions to form the pyrazole core. The final product incorporates an indole moiety and a sulfanyl group, enhancing its potential biological activity.
Recent studies have detailed the structural characterization using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the crystal structure reveals significant dihedral angles between the aromatic rings, indicating potential steric interactions that may influence its biological activity .
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties by inhibiting key enzymes involved in tumor growth. The incorporation of bromine and fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cell lines .
Anti-inflammatory Properties
Studies have also suggested that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of inflammatory cytokines and mediators, which are crucial in various chronic inflammatory diseases. This makes it a candidate for further investigation in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of compounds similar to 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone . The potential for these compounds to cross the blood-brain barrier suggests they could be developed for treating neurodegenerative diseases such as Alzheimer's disease. Their ability to modulate neurotransmitter levels may contribute to cognitive enhancement and neuroprotection .
Material Science Applications
Beyond biological applications, this compound's unique structural features make it suitable for material science applications, particularly in organic electronics. Its conjugated system may allow for efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into its electronic properties has shown promise in developing more efficient materials for energy conversion technologies .
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that derivatives with similar structures inhibited proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Neuroprotection : A recent investigation highlighted the neuroprotective effects observed in animal models treated with similar pyrazole derivatives, showing reduced markers of oxidative stress and inflammation in brain tissues .
- Material Characterization : Research focusing on the electronic properties of related compounds indicated their potential utility in fabricating high-performance organic electronic devices due to their favorable charge mobility characteristics .
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–) in the sulfanylethanone moiety is susceptible to oxidation. Controlled oxidation yields sulfoxide or sulfone derivatives, depending on reaction conditions.
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | RT, AcOH, 6 hrs | Sulfoxide derivative | Partial oxidation |
| m-CPBA | DCM, 0°C → RT, 12 hrs | Sulfone derivative | Complete oxidation |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide intermediates before further conversion to sulfones under stronger conditions .
Substitution Reactions
The bromine atom on the 4-bromophenyl group and the fluorine on the 4-fluorophenyl group participate in nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.
Bromine Substitution
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃, CuI | DMF, 120°C, 24 hrs | Azide derivative | 65–70% |
| PhB(OH)₂, Pd(PPh₃)₄ | Toluene/EtOH, reflux, 12 hrs | Biphenyl derivative | 80–85% |
Key Findings : Suzuki-Miyaura coupling replaces bromine with aryl groups, while azide substitution enables click chemistry applications .
Fluorine Substitution
Fluorine substitution is less common due to its strong C–F bond, but deactivated aryl fluorides can react under harsh conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KNH₂, NH₃(l) | −33°C, 48 hrs | Amino derivative | 40–45% |
| LiAlH₄, THF | Reflux, 6 hrs | Defluorinated product | <10% |
Limitations : Low yields highlight the stability of the C–F bond, limiting synthetic utility .
Cyclization and Ring-Opening Reactions
The dihydropyrazole ring undergoes ring-opening under acidic conditions or further cyclization with electrophiles.
Acid-Mediated Ring-Opening
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| HCl (conc.) | EtOH, reflux, 8 hrs | Pyrazole-alkanamide | Ring cleavage |
Cyclization with Carbonyl Compounds
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃COCl, AlCl₃ | DCM, 0°C → RT, 4 hrs | Fused pyrazolo-indole derivative | 55–60% |
Structural Impact : Cyclization enhances planarity, potentially improving biological target binding .
Functionalization of the Indole Moiety
The 1-ethylindol-3-yl group participates in electrophilic substitution, particularly at the C-2 and C-5 positions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, AcOH | RT, 2 hrs | 5-Bromoindole derivative | 75–80% |
| HNO₃, H₂SO₄ | 0°C, 30 min | 2-Nitroindole derivative | 60–65% |
Applications : Bromination or nitration introduces handles for further derivatization .
Reduction Reactions
Selective reduction of the dihydropyrazole’s C=N bond or the ketone group is achievable.
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NaBH₄, MeOH | RT, 2 hrs | Alcohol derivative (ketone reduction) | High |
| H₂, Pd/C | EtOAc, RT, 12 hrs | Saturated pyrazolidine | Moderate |
Challenges : Over-reduction may occur without careful catalyst control .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazoline Derivatives
Key Observations:
Substituent Effects: The target compound’s indole-sulfanylethanone group introduces steric bulk and hydrogen-bonding capacity (via sulfur and ketone) absent in analogues with simpler alkyl/aryl ketones (e.g., ethanone, butanone) .
Electronic Properties :
- Bromine and fluorine substituents on the phenyl rings are conserved across all compounds, suggesting shared electron-withdrawing effects. However, the indole-sulfanyl group in the target compound may enhance π-π stacking interactions in biological systems .
Heterocyclic Analogues with Sulfanylethanone Moieties
The triazole derivative 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone () provides a comparison with a distinct heterocyclic core:
- Structural Differences: Triazole vs. Sulfanylethanone Group: Both compounds share this moiety, but the triazole derivative lacks the indole group, reducing its capacity for hydrophobic interactions .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The compound can be synthesized via Claisen–Schmidt condensation followed by Michael addition , as demonstrated in structurally analogous pyrazole-thioether derivatives . Key steps include:
- Using Knoevenagel conditions (e.g., NaOH/EtOH) to form the α,β-unsaturated ketone intermediate.
- Employing hydrazine derivatives for cyclization to the dihydropyrazole core.
- Optimizing yields by controlling stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and reaction temperature (70–80°C).
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product in >85% purity .
Q. How should researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, MS)?
- For NMR inconsistencies , use 2D techniques (COSY, HSQC, HMBC) to confirm connectivity, particularly for overlapping dihydropyrazole protons (δ 3.5–4.5 ppm) and indole sulfanyl groups (δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) with <2 ppm error margin validates molecular formulas. Cross-reference with crystallographic data (e.g., CCDC entries in ) to resolve stereochemical ambiguities .
Q. What crystallization strategies ensure high-quality single crystals for X-ray diffraction?
- Use slow evaporation in a 1:1 v/v mixture of dichloromethane and methanol at 4°C.
- Confirm crystal packing and hydrogen bonding via Hirshfeld surface analysis (e.g., C–H···π interactions between fluorophenyl and indole moieties) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets or reactivity?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic coordinates (e.g., PDB ID from related triazole-sulfanyl derivatives in ) to identify binding affinities for kinases or GPCRs .
- Density functional theory (DFT) at the B3LYP/6-311G** level predicts regioselectivity in electrophilic substitutions (e.g., bromophenyl vs. fluorophenyl reactivity) .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
Q. How do researchers address low solubility in aqueous buffers during in vitro assays?
Q. What strategies distinguish isomeric byproducts (e.g., regioisomers, stereoisomers) during synthesis?
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
